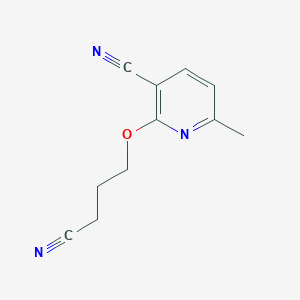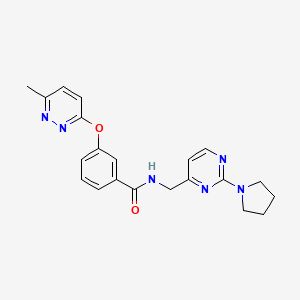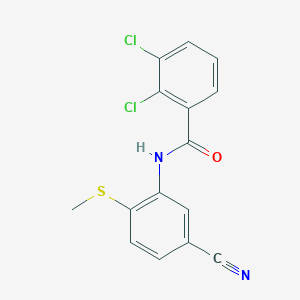
6-Bromo-2-(4-phenylphenyl)iminochromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-(4-phenylphenyl)iminochromene-3-carboxamide, also known as BRD-7880, is a chemical compound that has attracted significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of iminochromene derivatives, which are known for their diverse pharmacological activities.
作用机制
The mechanism of action of 6-Bromo-2-(4-phenylphenyl)iminochromene-3-carboxamide is primarily attributed to its inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which can activate tumor suppressor genes and induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, through the suppression of NF-κB signaling.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, this compound has been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
In neurodegenerative disorders, this compound has been shown to reduce neuroinflammation and improve cognitive function. This compound has also been shown to have antioxidant properties, which can protect neurons from oxidative stress and damage.
实验室实验的优点和局限性
One advantage of 6-Bromo-2-(4-phenylphenyl)iminochromene-3-carboxamide is its high potency as an HDAC inhibitor. This property makes it a valuable tool for studying the role of HDACs in various biological processes. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the long-term effects of this compound on normal cells and tissues are not well understood, and further studies are needed to assess its safety and efficacy.
未来方向
There are several future directions for the research and development of 6-Bromo-2-(4-phenylphenyl)iminochromene-3-carboxamide. One area of interest is the potential use of this compound in combination with other anticancer agents, such as chemotherapy and immunotherapy. Another area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the long-term effects of this compound on normal cells and tissues, as well as its potential as a therapeutic agent for the treatment of neurodegenerative disorders.
Conclusion
This compound, or this compound, is a chemical compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action is primarily attributed to its inhibition of HDACs, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has a wide range of biochemical and physiological effects, and its development and research are promising.
合成方法
The synthesis of 6-Bromo-2-(4-phenylphenyl)iminochromene-3-carboxamide involves the reaction of 2-amino-6-bromo-3-formylchromone with 4-phenylbenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with ammonium acetate to yield this compound. The synthesis method has been reported in the literature and can be easily reproduced in the laboratory.
科学研究应用
6-Bromo-2-(4-phenylphenyl)iminochromene-3-carboxamide has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as a potent inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs are overexpressed in many types of cancer, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory and neuroprotective effects. In a study published in the Journal of Neuroinflammation, this compound was shown to reduce neuroinflammation and improve cognitive function in a mouse model of Alzheimer's disease. These findings suggest that this compound may have potential as a therapeutic agent for the treatment of neurodegenerative disorders.
属性
IUPAC Name |
6-bromo-2-(4-phenylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O2/c23-17-8-11-20-16(12-17)13-19(21(24)26)22(27-20)25-18-9-6-15(7-10-18)14-4-2-1-3-5-14/h1-13H,(H2,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMQQDKRMHOSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=C3C(=CC4=C(O3)C=CC(=C4)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2621581.png)

![N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanesulfonamide](/img/structure/B2621583.png)
![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/no-structure.png)
![1-(4-Fluorophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2621586.png)


![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methoxy-N-methylazetidine-3-carboxamide](/img/structure/B2621594.png)

![(3Z)-N-acetyl-3-[(2-methylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2621596.png)

![7-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2621602.png)
![1-(3-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2621603.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2621604.png)